molecular formula C10H12ClNO2S2 B2687805 2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034287-76-6

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2687805
CAS No.: 2034287-76-6
M. Wt: 277.78
InChI Key: ZILLLIJFRDARTK-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific structural features, such as the cyclopropylsulfonyl group and the thienopyridine core. These features confer distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-chloro-5-cyclopropylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S2/c11-10-5-7-6-12(4-3-9(7)15-10)16(13,14)8-1-2-8/h5,8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILLLIJFRDARTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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